molecular formula C10H11N3O2 B1515445 Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate CAS No. 700371-70-6

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Cat. No.: B1515445
CAS No.: 700371-70-6
M. Wt: 205.21 g/mol
InChI Key: MYGBVZCLSRYVPB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being this compound. Alternative naming conventions include ethyl N-(4-cyanoanilino)carbamate and 2-(4-cyanophenyl)hydrazinecarboxylic acid ethyl ester. The compound is also referenced as 1-(4-cyanophenyl)-2-(ethoxycarbonyl)hydrazine in certain chemical databases. These nomenclature variations reflect the different approaches to describing the same molecular structure, with emphasis on either the hydrazinecarboxylate functionality or the carbamate linkage.

The molecular formula C10H11N3O2 represents a molecular weight of 205.22 grams per mole. The chemical abstracts service registry number 700371-70-6 provides unique identification for this compound in chemical databases. The molecular formula breakdown reveals the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, indicating a relatively complex organic structure with multiple functional groups. The simplified molecular input line entry system representation CCOC(=O)NNC1=CC=C(C=C1)C#N clearly delineates the connectivity pattern, showing the ethyl ester group attached to the carboxylate carbon, which is bonded to a hydrazine linkage connected to a para-cyanophenyl ring.

The structural analysis reveals several key functional groups contributing to the overall molecular architecture. The ethoxycarbonyl moiety provides ester functionality, while the hydrazine linkage (-NH-NH-) creates a flexible connection to the aromatic system. The para-positioned cyano group on the phenyl ring introduces electron-withdrawing character, significantly influencing the electronic properties of the molecule. This combination of functional groups results in a compound with distinct chemical reactivity patterns and potential for diverse synthetic applications.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural parameters that define its solid-state organization. The compound crystallizes as a white to pale yellow crystalline solid with a reported melting point range of 135-139 degrees Celsius. The crystal structure exhibits specific geometric arrangements that influence both its physical properties and chemical reactivity patterns. Detailed crystallographic measurements have been conducted using standard diffraction techniques, providing precise bond lengths, bond angles, and intermolecular interactions.

The conformational analysis indicates that the hydrazine linkage allows for rotational flexibility around the nitrogen-nitrogen bond, potentially leading to different conformational isomers in solution. The phenyl ring maintains planarity, while the ethyl ester group can adopt various orientations relative to the hydrazinecarboxylate backbone. The cyano group, being linear, extends the conjugated system and influences the overall molecular geometry through electronic effects. The intermolecular packing in the crystal lattice is stabilized by hydrogen bonding interactions involving the hydrazine nitrogen atoms and carbonyl oxygen.

Predicted collision cross section data provides insight into the three-dimensional structure in the gas phase. The compound shows characteristic values for different ionization modes, with the [M+H]+ adduct exhibiting a collision cross section of 147.1 Ångström squared, while the [M+Na]+ adduct displays 155.1 Ångström squared. These measurements correlate with the molecular dimensions and suggest a relatively compact structure with limited conformational freedom in the gas phase. The collision cross section values also indicate that the molecule maintains its general structural integrity under ionization conditions.

Vibrational Spectroscopy of Functional Groups

The infrared spectroscopic analysis of this compound provides detailed information about the vibrational modes of its constituent functional groups. The compound exhibits characteristic absorption bands that can be assigned to specific molecular vibrations, offering insight into the electronic environment and bonding patterns within the molecule. The infrared spectrum serves as a fingerprint for structural identification and purity assessment.

The carbonyl stretching frequency appears prominently in the infrared spectrum, typically observed around 1694 wavenumbers, indicating the presence of the ester functional group. This frequency is characteristic of ethyl ester carbonyl groups and confirms the integrity of the ethoxycarbonyl moiety. The nitrogen-hydrogen stretching vibrations from the hydrazine linkage contribute additional features in the mid-infrared region, while the aromatic carbon-hydrogen stretching modes appear in the higher frequency region around 2982 wavenumbers.

The cyano group contributes a distinctive sharp absorption band, providing clear evidence for the presence of the nitrile functionality on the para-position of the phenyl ring. Aromatic carbon-carbon stretching vibrations and carbon-nitrogen stretching modes create a complex pattern in the fingerprint region between 1000-1600 wavenumbers. The spectrum also shows characteristic bands at 1608, 1539, 1282, 1171, and 1108 wavenumbers, which can be attributed to various aromatic ring vibrations, nitrogen-nitrogen stretching, and carbon-oxygen stretching modes. These vibrational assignments are consistent with the proposed structure and confirm the presence of all expected functional groups.

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis provides detailed structural information through examination of both proton and carbon-13 environments within this compound. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that can be systematically assigned to specific molecular environments, while the carbon-13 spectrum provides complementary information about the carbon framework and electronic environments.

Chemical Shift (ppm) Multiplicity Integration Assignment
7.94 doublet 2H Aromatic protons ortho to cyano group
6.81 doublet 2H Aromatic protons ortho to nitrogen
6.58 broad singlet 1H Hydrazine NH
6.04 broad singlet 1H Hydrazine NH
4.33 quartet 2H Ethyl ester methylene
1.37 triplet 3H Ethyl ester methyl

The proton nuclear magnetic resonance data shows characteristic downfield resonances for the aromatic protons, with the protons ortho to the cyano group appearing at 7.94 parts per million as a doublet due to coupling with adjacent aromatic protons. The protons ortho to the nitrogen substituent appear further upfield at 6.81 parts per million, reflecting the electron-donating character of the nitrogen atom compared to the electron-withdrawing cyano group. The hydrazine protons appear as broad singlets at 6.58 and 6.04 parts per million, indicating restricted rotation and possible hydrogen bonding interactions.

Properties

IUPAC Name

ethyl N-(4-cyanoanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBVZCLSRYVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700371-70-6
Record name Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate
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Scientific Research Applications

Catalytic Applications

Mitsunobu Reaction
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has been identified as a promising organocatalyst in the Mitsunobu reaction, which is widely used for the formation of C-N and C-O bonds. This reaction typically involves the conversion of alcohols into nucleophiles, which can then react with electrophiles. The compound facilitates this transformation by providing ethyl 2-arylazocarboxylates through aerobic oxidation, significantly enhancing the scope of substrates that can be utilized in these reactions .

  • Mechanistic Insights : Studies suggest that the reaction mechanism involves the formation of betaine intermediates, which are crucial for the efficiency of the Mitsunobu reaction. The optimization of reaction conditions has shown improved reactivity when using this compound as a catalyst .

Synthesis of Azo Compounds

This compound can also be employed in the synthesis of azo compounds. Azo compounds are vital in various fields including dye chemistry and materials science. The hydrazine derivative acts as a precursor in reactions that yield azo linkages, which are essential for producing vibrant dyes and pigments .

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of this compound have been explored for their potential biological activities, including anti-inflammatory and anticancer properties. The structural modifications on the hydrazine moiety can lead to compounds with enhanced pharmacological profiles, making them candidates for further drug development .

Case Study 1: Catalytic Efficiency
In a study examining various catalysts for the Mitsunobu reaction, this compound demonstrated superior catalytic efficiency compared to traditional catalysts. The reaction conditions were optimized to achieve higher yields and shorter reaction times, showcasing its potential as an alternative catalyst in organic synthesis .

Case Study 2: Synthesis of Azo Compounds
A research project focused on synthesizing azo dyes utilized this compound as a key intermediate. The resulting azo compounds exhibited promising color properties and were tested for application in textile dyeing processes, highlighting the compound's versatility in industrial applications .

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: It may be involved in pathways related to cellular respiration, metabolism, and signal transduction.

Comparison with Similar Compounds

Reactivity and Substrate Scope

Key Comparator : Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (1a)

  • 1a : Optimized for reactions with carboxylic acids, especially stereochemical inversion of secondary alcohols (e.g., (S)-ethyl lactate with 4-nitrobenzoic acid, 87% yield) .
  • 1j: Superior for nucleophiles excluding carboxylic acids. For example, in reactions with phenol or phthalimide, 1j achieves 87% and 84% yields, respectively, outperforming 1a (51% and 66%) .

Electronic Effects :

  • The 4-cyano group in 1j increases electrophilicity of its azo form (2j), leading to a reaction rate 3.8× faster than 1a’s azo form (2a) (kobs = 3.2 × 10⁻¹ min⁻¹ vs. 8.5 × 10⁻² min⁻¹) .
  • Hammett study (ρ = +2.71) confirms electron-withdrawing substituents (e.g., –CN, –Cl) enhance reactivity by stabilizing intermediates .

Table 1: Reaction Performance Comparison

Compound Optimal Nucleophiles Yield (%) Reaction Rate (kobs, min⁻¹)
1a (3,4-dichloro) Carboxylic acids 87 8.5 × 10⁻²
1j (4-cyano) Phenol, phthalimide 84–87 3.2 × 10⁻¹

Thermal Stability and Handling

Stability Comparison :

  • Melting points: 1j (138.1°C), 1a (114.0°C) .
  • Traditional Reagents (DEAD/DIAD) : Thermally unstable, with exothermic decomposition peaks at 210–250°C .

Thermal Analysis (TG-DTA) :

  • Azo Forms (2j/2a): No exothermic decomposition; 2j boils at 225.7°C, higher than 2a (191.3°C) .

Table 2: Thermal Properties

Compound MP (°C) Decomposition Temp (°C) Stability Profile
1j 138.1 267.4 (evaporation) Stable, no decomposition
1a 114.0 250.3 (evaporation) Stable, no decomposition
DEAD Liquid 210–250 (exothermic) Heat-sensitive, hazardous

Catalytic Efficiency and Recyclability

  • Oxidation Kinetics : 1j’s hydrazine form oxidizes to 2j in 5 hours, comparable to phenyl derivatives (1d: 4 hours) but slower than 1a (2 hours) .
  • Practical Utility : Despite slower oxidation, 1j’s high electrophilicity compensates, enabling efficient catalysis without requiring specialized conditions .

Trade-offs :

  • 1j : Slightly reduced stereochemical inversion in carboxylic acid reactions (e.g., 4-nitrobenzoic acid) but maintains high yields .

Electronic and Structural Insights

  • 4-Cyano Group: Enhances electrophilicity via inductive effects, critical for reactions with weaker nucleophiles .
  • 3,4-Dichloro Groups (1a) : Stabilize radical intermediates during oxidation, accelerating regeneration of the azo form .

Biological Activity

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a hydrazinecarboxylate moiety with a cyanophenyl substituent, which plays a crucial role in its biological activity. The structure can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This compound is characterized by the presence of a cyano group (CN-C\equiv N), which is known for enhancing the reactivity and biological interactions of organic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the hydrazine moiety facilitate binding to active sites, leading to modulation of specific biochemical pathways.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors . For instance, studies have shown that certain analogs can inhibit enzymes involved in cancer cell proliferation and inflammation pathways .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell lines, including breast and colon cancer cells. For example, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
  • Antimicrobial Activity : The compound's derivatives have demonstrated antibacterial and antifungal properties. In comparative studies, certain derivatives showed activity against Gram-positive and Gram-negative bacteria, although their efficacy was lower than that of standard antibiotics .
  • Anti-inflammatory Effects : Some research highlights the potential of this compound in reducing inflammation, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer (T47D) with IC50 values ranging from 27.3 to 43.4 μM .
  • Enzyme Inhibition :
    • In vitro assays demonstrated that derivatives could inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
  • Antimicrobial Testing :
    • A series of experiments assessed the antimicrobial activity of the compound against pathogens like Mycobacterium tuberculosis. While less potent than traditional treatments, certain derivatives showed promising results, warranting further exploration into their mechanisms .

Data Summary

Biological ActivityTargetIC50 ValueReference
Anticancer (HCT-116)Colon Cancer6.2 μM
Anticancer (T47D)Breast Cancer27.3 - 43.4 μM
AChE InhibitionNeurological TargetsNot specified
AntimicrobialVarious BacteriaLower than standard antibiotics

Preparation Methods

Direct Synthesis via Diazotization and Hydrazinecarboxylation

One well-documented method for preparing ethyl 2-(4-cyanophenyl)hydrazinecarboxylate involves the diazotization of ethyl 4-aminobenzoate followed by reaction with hydrazine derivatives.

  • Procedure Summary :

    • Ethyl 4-aminobenzoate is suspended in concentrated aqueous hydrochloric acid and cooled to 0 °C.
    • Sodium nitrite solution is added dropwise to generate the diazonium salt in situ.
    • The intermediate diazonium salt is then reacted with ethyl hydrazinecarboxylate or hydrazine hydrate to form the hydrazinecarboxylate derivative.
    • The product is isolated by extraction and purified by chromatography or recrystallization.
  • Reaction Conditions :

    • Low temperature (0–5 °C) during diazotization to maintain stability of intermediates.
    • Use of aqueous acidic media (HCl) to facilitate diazonium salt formation.
    • Hydrazine hydrate preferred over anhydrous hydrazine for safety and handling reasons.
  • Example :
    A closely related compound, ethyl 2-[4-(ethoxycarbonyl)phenyl]hydrazinecarboxylate, was prepared by this method with careful control of temperature and purification steps, yielding analytically pure product confirmed by mass spectrometry and NMR.

Catalytic Oxidation of Hydrazinecarboxylate Precursors

An alternative approach involves the catalytic oxidation of this compound to corresponding azo compounds, which can be reversed or manipulated to yield the hydrazinecarboxylate.

  • Catalyst System : Iron phthalocyanine [Fe(Pc)] has been used effectively as a catalyst for oxidation under mild conditions.
  • Reaction Conditions :

    • Stirring in dichloromethane at room temperature under air for extended periods (e.g., 20 hours).
    • Post-reaction purification by flash chromatography.
  • Relevance :
    This method highlights the stability and reactivity of this compound under catalytic conditions and offers a route to related azo derivatives, useful in further synthetic applications.

Cyanation of Aryl Precursors Followed by Hydrazinecarboxylation

A multi-step synthetic route involves:

  • Step 1 : Preparation of 4-cyanophenyl intermediates by cyanation of aryl halides or phenols using cuprous cyanide in polar aprotic solvents like DMF.
  • Step 2 : Subsequent reaction of the cyanated intermediate with hydrazine or hydrazinecarboxylate to form the target hydrazinecarboxylate.

  • Typical Conditions :

    • Heating the reaction mixture to elevated temperatures (130–135 °C) for prolonged periods (up to 16 hours) to ensure complete cyanation.
    • Quenching and extraction steps to isolate the intermediate.
    • Recrystallization from solvents such as n-butanol to purify the final product.
  • Industrial Relevance :
    This approach is used in large-scale synthesis of related compounds and allows for high purity and yields (up to 90% reported) with well-defined solid-state properties.

Hydrazinolysis of Ester or Acid Derivatives

Hydrazinolysis involves reacting esters or acid derivatives of 4-cyanophenyl compounds with hydrazine hydrate to yield hydrazinecarboxylates.

  • Typical Reaction :

    • Compound of formula (V) (an ester or acid derivative) is reacted with hydrazine hydrate in ethanol or aqueous media.
    • The reaction proceeds under reflux or mild heating conditions to ensure complete conversion.
    • The product is isolated by filtration or extraction and purified by recrystallization.
  • Safety Note :
    Hydrazine hydrate is preferred over anhydrous hydrazine due to toxicity and handling risks.

  • Literature Reference :
    This method is described in heterocyclic chemistry literature and patent disclosures, providing a reliable route to this compound and analogues.

Purification and Characterization

  • Purification Methods :

    • Flash chromatography on silica gel using hexane/ethyl acetate mixtures.
    • Recrystallization from solvents such as methanol, n-butanol, or acetone.
    • Drying under vacuum or mild heating to remove solvents.
  • Analytical Data :

    • Mass spectrometry confirms molecular weight (e.g., [M+H]+ = 253.1197 for related compounds).
    • $$^{1}H$$ NMR spectroscopy shows characteristic aromatic and hydrazine proton signals.
    • Melting points and purity by HPLC typically exceed 95%.

Summary Table of Preparation Methods

Method Key Steps & Conditions Yield & Purity Notes
Diazotization and Hydrazinecarboxylation Ethyl 4-aminobenzoate + NaNO2 (0 °C) + Hydrazine hydrate High yield, >95% purity Requires low temperature control
Catalytic Oxidation Fe phthalocyanine catalyst, CH2Cl2, room temp, 20 h Quantitative conversion Used for related azo derivatives
Cyanation + Hydrazinecarboxylation CuCN, DMF, 130–135 °C, 16 h + hydrazine reaction ~90% yield Industrial scale, high purity
Hydrazinolysis of Esters Ester + hydrazine hydrate, reflux High yield Safer hydrazine form preferred

Detailed Research Findings

  • The diazotization method is classical and effective but requires careful temperature and pH control to prevent decomposition of diazonium intermediates.
  • Catalytic systems using iron phthalocyanine improve reaction efficiency for related transformations, indicating the robustness of this compound under catalytic conditions.
  • Industrial cyanation followed by hydrazine treatment provides a scalable and reproducible synthesis route with well-defined crystalline products.
  • Use of hydrazine hydrate mitigates safety concerns associated with anhydrous hydrazine, making the process more practical for laboratory and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for using ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) in catalytic Mitsunobu reactions?

  • Methodological Answer : The optimal conditions involve using iron phthalocyanine as an oxidizing agent in dichloromethane under aerobic conditions. For example, oxidation of 1j to its azo form (2j) is completed within ~5 hours at ambient temperature . When applied to reactions with nucleophiles like phenol or phthalimide, yields exceed 80% under these conditions .

Q. How can researchers assess the catalytic efficiency of 1j in Mitsunobu reactions?

  • Methodological Answer : Monitor reaction progress via UV-Vis spectroscopy (absorbance at 419–450 nm for azo intermediates) or NMR to track product formation. Kinetic experiments under pseudo-first-order conditions (e.g., 10 equiv. triphenylphosphine) reveal rate constants (e.g., kobs=3.2×101min1k_{\text{obs}} = 3.2 \times 10^{-1} \, \text{min}^{-1} for 2j), which are 3.8× faster than 3,4-dichlorophenyl derivatives (2a) .

Q. What thermal stability precautions are required for handling 1j and its azo form (2j)?

  • Methodological Answer : Both 1j (mp: 138.1°C) and 2j (mp: 55.4°C) are stable crystalline solids under ambient conditions. Thermogravimetric analysis (TG-DTA) shows no exothermic decomposition peaks below 250°C, indicating safe storage without specialized precautions .

Advanced Research Questions

Q. Why does 1j outperform other catalysts in reactions with non-carboxylic acid nucleophiles?

  • Mechanistic Insight : The 4-cyanophenyl group in 2j enhances electrophilicity via inductive effects, accelerating phosphine-mediated azo reduction. This is supported by Hammett studies (ρ=+2.71\rho = +2.71), where electron-withdrawing groups (e.g., -CN) increase reaction rates . Comparative studies show 2j’s kobsk_{\text{obs}} is 3.8× higher than 2a, making it ideal for nucleophiles like phenol or phthalimide .

Q. How can electronic effects of substituents on 1j’s aryl group be analyzed to predict catalytic activity?

  • Methodological Approach : Use Hammett plots to correlate substituent electronic parameters (σ) with rate constants. For example, the large positive ρ\rho value (+2.71) indicates a rate-limiting step sensitive to electron-withdrawing groups, similar to ester hydrolysis mechanisms . Kinetic isotope effects or DFT calculations can further elucidate transition-state electronic interactions.

Q. What experimental evidence supports the radical-stabilizing role of substituents during 1j’s oxidation to 2j?

  • Key Findings : Aerobic oxidation of 1j involves radical intermediates stabilized by the 4-cyano group. Oxidation rates for para-substituted derivatives (e.g., 1j, 1f) are ~1.5× faster than unsubstituted analogs (1d), consistent with radical stabilization . ESR spectroscopy or radical trapping experiments could validate this mechanism.

Q. How do 1j and ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate (1a) complement each other in catalytic Mitsunobu reactions?

  • Comparative Analysis :

  • 1a : Optimal for carboxylic acids (e.g., 4-nitrobenzoic acid) and stereochemical inversion of secondary alcohols due to its high electrophilicity from 3-Cl substitution .
  • 1j : Superior for non-carboxylic nucleophiles (e.g., phenol, phthalimide) due to enhanced radical stability during oxidation and faster azo regeneration .
  • Practical Implication : Use 1a for acid-based reactions and 1j for broader nucleophile scope .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Reactant of Route 2
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Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

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